molecular formula C13H19ClINO B1394676 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-41-5

3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1394676
M. Wt: 367.65 g/mol
InChI Key: QBEBUJQIFDRLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, also known as 3-IEP, is an organic molecule of the piperidine family. It is used in a variety of scientific research applications, including drug development, protein and enzyme studies, and cell biology. The compound has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure and synthesis of compounds related to 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, are of interest due to their hydrogen bonding and C-H…π interactions, highlighting the importance of piperidine derivatives in molecular chemistry (Khan et al., 2013).

Chemical Synthesis and Derivatives

  • Piperidine derivatives, including those structurally similar to 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, have been synthesized and analyzed for various chemical properties. For instance, Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones have been synthesized, highlighting the versatility of piperidine in creating diverse chemical structures (Bekircan & Bektaş, 2008).

Physicochemical Properties and Applications

  • Studies on compounds like paroxetine hydrochloride, a phenylpiperidine derivative, provide insights into the physicochemical properties, spectroscopic data, and methods of preparation of such compounds, which are critical for understanding the broader applications of 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride (Germann et al., 2013).

Toxicity and Biological Testing

  • Research on the toxicity of bis Mannich bases and corresponding piperidinols, which are structurally related to 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, in the brine shrimp bioassay provides valuable information on the biological impact and potential applications of these compounds (Gul et al., 2003).

Crystal and Molecular Structure

  • The study of crystal and molecular structures of compounds like 4-carboxypiperidinium chloride provides foundational knowledge on the structural aspects of piperidine derivatives, which is essential for understanding the properties and applications of 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride (Szafran et al., 2007).

Synthesis and Biological Characterization

  • Studies on the synthesis and biological characterization of piperidine derivatives, such as (3R,4R)‐4‐(2‐(Benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol, demonstrate the potential of these compounds for treating neurological disorders, illustrating the medicinal relevance of compounds structurally similar to 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride (Kharkar et al., 2009).

properties

IUPAC Name

3-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBUJQIFDRLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride

CAS RN

1219981-41-5
Record name Piperidine, 3-[2-(4-iodophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.